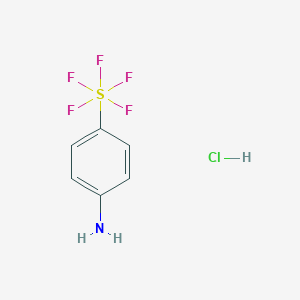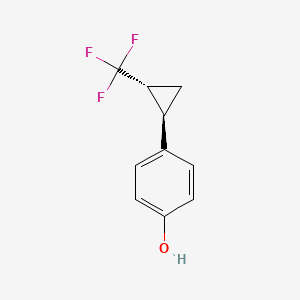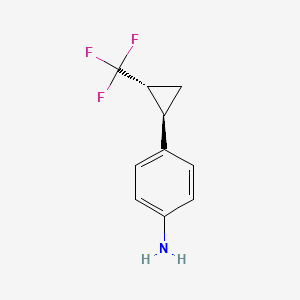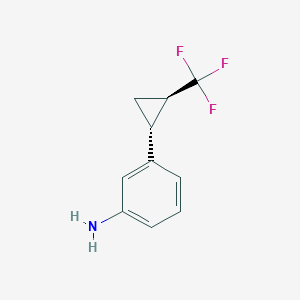![molecular formula C9H16N2O5 B8216950 (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216950.png)
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate is a spirocyclic compound that features a unique structure with both oxygen and nitrogen heteroatoms. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . The oxetane is then converted into the desired spirocyclic compound through a series of oxidative cyclizations using reagents such as Oxone® in formic acid .
Industrial Production Methods
Industrial production of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The compound’s spirocyclic structure allows for efficient binding to the His194 residue of NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
2-Oxa-7-azaspiro[3.5]nonane: A similar compound with a different substitution pattern.
Uniqueness
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen heteroatoms in the spirocyclic core. This structural novelty provides distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-6-2-8-3-7(9-6)4-10-5-7;3-1(4)2(5)6/h6,8-9H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWJXOSBGTXVHX-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)COC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2(N1)COC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Pent-2-ynyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide](/img/structure/B8216879.png)
![tert-butyl (4R)-3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8216886.png)
![tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8216890.png)
![tert-butyl (7S)-7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8216894.png)
![1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride](/img/structure/B8216901.png)
![Pentafluoro-[3-(4-methoxyphenyl)-2,1-benzoxazol-6-yl]-lambda6-sulfane](/img/structure/B8216919.png)




![(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216952.png)
![(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216957.png)
![oxalic acid;(6S)-6-propan-2-yl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B8216958.png)
![(6S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216962.png)
